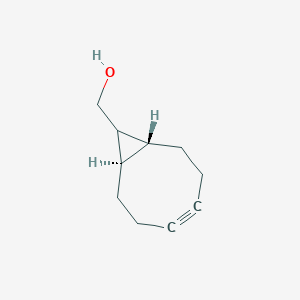
exo BCN-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
exo-BCN-OH: is a derivative of bicyclo[6.1.0]nonyne (BCN), a small molecule known for its high reactivity with azides, enabling specific and efficient bioconjugation of biomolecules . This compound contains a hydroxyl group, which can be activated by various coupling agents to form a reactive species that can react with azides, providing a covalent linkage between molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of bicyclo[6.1.0]nonyne (BCN) involves four straightforward reactions with reasonably good overall yield . The synthesis produces two diastereomers, exo-BCN and endo-BCN, in an approximately 5:3 ratio . The exo-BCN diastereomer can be isolated and further functionalized to produce exo-BCN-OH .
Industrial Production Methods: : Industrial production methods for exo-BCN-OH typically involve large-scale synthesis of BCN followed by selective isolation and functionalization of the exo-BCN diastereomer . The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : exo-BCN-OH undergoes various types of reactions, including:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction is highly efficient and specific for bioconjugation.
Oxidation and Reduction: The hydroxyl group in exo-BCN-OH can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
SPAAC: Typically involves azides and can be performed in polar solvents.
Oxidation: Common oxidizing agents such as pyridinium chlorochromate (PCC) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
SPAAC: Produces stable triazole linkages.
Oxidation: Converts the hydroxyl group to a carbonyl group.
Reduction: Converts the hydroxyl group to an alkane.
Applications De Recherche Scientifique
Chemistry
Bioconjugation: exo-BCN-OH is widely used in bioconjugation reactions to link biomolecules.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology
Protein Labeling: Used for labeling proteins with fluorescent tags for imaging studies.
Enzyme Activity Assays: Employed in assays to determine enzyme activity.
Medicine
Drug Delivery: Functionalized exo-BCN-OH can be used in targeted drug delivery systems.
Diagnostics: Utilized as contrast agents in imaging techniques.
Industry
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
endo-BCN-OH: Another diastereomer of BCN with similar reactivity but different steric properties.
BCN-PEG: BCN functionalized with polyethylene glycol for enhanced solubility and biocompatibility.
BCN-Biotin: BCN conjugated with biotin for use in affinity purification and detection.
Uniqueness: : exo-BCN-OH is unique due to its high reactivity and specificity in SPAAC reactions, making it a valuable tool in bioconjugation and targeted drug delivery .
Propriétés
Formule moléculaire |
C10H14O |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methanol |
InChI |
InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2/t8-,9-/m1/s1 |
Clé InChI |
NSVXZMGWYBICRW-RKDXNWHRSA-N |
SMILES isomérique |
C1C[C@@H]2[C@H](C2CO)CCC#C1 |
SMILES canonique |
C1CC2C(C2CO)CCC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane](/img/structure/B14134295.png)
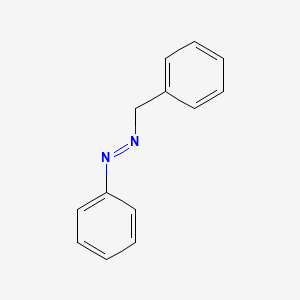
![2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B14134308.png)
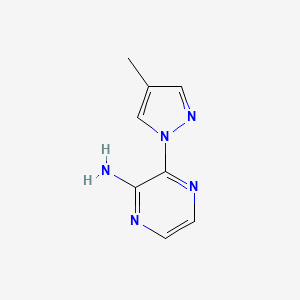
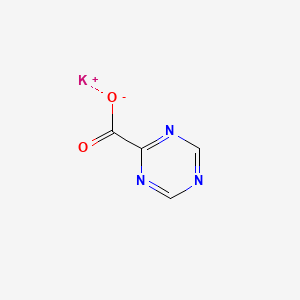
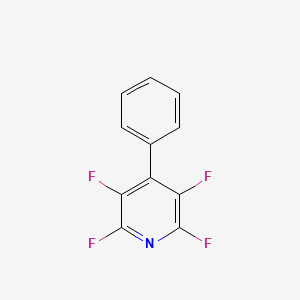
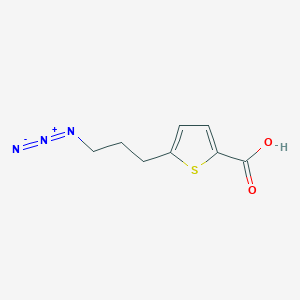
![[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](phenyl)methanone](/img/structure/B14134348.png)
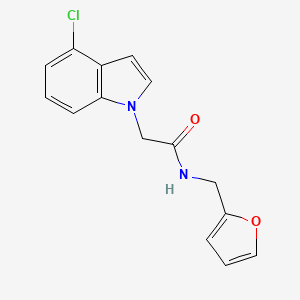
![Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate](/img/structure/B14134354.png)

![6-(2-chlorobenzyl)-2-(pyridin-4-yl)-6,8,9,10-tetrahydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one](/img/structure/B14134370.png)
![(2S)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B14134371.png)
